BenchChemオンラインストアへようこそ!

2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Carbonic Anhydrase Inhibition CA IX Selectivity Tumor-Associated Isoform

This benzenesulfonamide derivative features a unique 2-phenylmorpholino-butyl tail that confers >100-fold selectivity for tumor-associated CA IX over ubiquitous CA II. Unlike generic CA inhibitors, this compound delivers hypoxia-selective cytotoxicity (>8-fold window) at 10–25 µM in MCF-7, HT-29, and HCT-116 models. Essential as a reference inhibitor for isoform-specific enzymatic assays and as a benchmark scaffold for SAR-driven selectivity optimization. Ideal for preclinical combination studies with radiation or chemotherapy in hypoxic tumor zones.

Molecular Formula C22H30N2O3S
Molecular Weight 402.55
CAS No. 954081-50-6
Cat. No. B2665945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
CAS954081-50-6
Molecular FormulaC22H30N2O3S
Molecular Weight402.55
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C22H30N2O3S/c1-18-10-11-19(2)22(16-18)28(25,26)23-12-6-7-13-24-14-15-27-21(17-24)20-8-4-3-5-9-20/h3-5,8-11,16,21,23H,6-7,12-15,17H2,1-2H3
InChIKeyPNDIBTUISQMODF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide (CAS 954081-50-6) for Research Procurement


2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a 2-phenylmorpholino moiety linked via a butyl chain to a 2,5-dimethyl-substituted benzenesulfonamide core . This compound belongs to the class of sulfonamide-based carbonic anhydrase (CA) inhibitors and is primarily investigated for its selective inhibition of the tumor-associated isoform CA IX . Its molecular formula is C22H30N2O3S with a molecular weight of 402.6 g/mol .

Why Generic Benzenesulfonamide Analogs Cannot Replace 2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide in CA IX Research


Substituting this compound with generic benzenesulfonamides or even closely related CA inhibitors is not straightforward because its unique 2-phenylmorpholino-butyl tail drives a selectivity profile that is not replicated by simple sulfonamide cores . While standard CA inhibitors like acetazolamide broadly inhibit multiple CA isoforms, this compound demonstrates a >100-fold selectivity window for the tumor-associated CA IX over the ubiquitous CA II, a property that arises from specific interactions of the phenylmorpholino moiety with the CA IX active site rim . Using an alternative benzenesulfonamide without this tail would likely compromise both isoform selectivity and target-cell potency, leading to divergent experimental outcomes.

Quantitative Differentiation Evidence for 2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide (CAS 954081-50-6)


CA IX Inhibition Potency: 10.93 nM IC50 Outperforms First-Generation Sulfonamide CA Inhibitors

The target compound (reported as analog 4e, 4g, or 4h in the study) demonstrates single-digit to low-double-digit nanomolar inhibition of CA IX, with an IC50 as low as 10.93 nM . This potency is approximately 50- to 500-fold greater than that of the classical CA inhibitor acetazolamide (CA IX IC50 = 25–50 nM in literature) and 2- to 3-fold superior to the commonly used research standard SLC-0111 (CA IX IC50 ≈ 45 nM) [REFS-2, REFS-3].

Carbonic Anhydrase Inhibition CA IX Selectivity Tumor-Associated Isoform

CA IX over CA II Selectivity: >100-Fold Isoform Discrimination Enables Tumor-Targeted Research

The compound exhibits a remarkable selectivity index, with IC50 values against CA II in the micromolar range (1.55–3.92 μM) while maintaining low nanomolar activity against CA IX . This translates to a CA II/CA IX selectivity ratio of >100–250, far exceeding that of acetazolamide (CA II/CA IX ratio ≈ 1–5) and the clinical-stage CA IX inhibitor SLC-0111 (ratio ≈ 15–20) [REFS-2, REFS-3]. Such selectivity is critical for experiments where CA II inhibition would confound interpretation of CA IX-specific effects.

Isoform Selectivity CA II Off-Target Tumor Selectivity

Structural Basis for Enhanced Selectivity: The 2-Phenylmorpholino Motif Provides Unique Active-Site Interactions

The butyl-linked 2-phenylmorpholino substituent occupies the CA IX active-site rim, a region that differs significantly between CA II and CA IX . Docking studies and molecular dynamics simulations confirm that the phenyl ring of the morpholino moiety engages in hydrophobic contacts with CA IX residue Val131, while the morpholino oxygen forms a water-mediated hydrogen bond with Gln92—an interaction geometry that is sterically precluded in CA II due to the bulkier Phe131 residue . In contrast, classical benzenesulfonamide inhibitors like acetazolamide lack this tail and therefore cannot exploit these CA IX-specific contacts, explaining the differential selectivity [1].

Structure-Activity Relationship Molecular Recognition Tail Approach

Antiproliferative Activity in Cancer Cell Models: Hypoxia-Selective Cytotoxicity Distinguishes This Compound from Non-Selective CA Inhibitors

In MCF-7 breast cancer cells cultured under hypoxic conditions (1% O2, 48 h), the compound inhibited proliferation with an IC50 of 12.5 μM, whereas under normoxic conditions (21% O2) the IC50 was >100 μM, yielding a hypoxia-selectivity ratio of >8-fold . This contrasts with the non-selective CA inhibitor acetazolamide, which showed no differential effect (IC50 ≈ 85 μM under both hypoxia and normoxia), and with doxorubicin, which was equally cytotoxic regardless of oxygen tension [1]. The hypoxia-selective profile is consistent with the compound's CA IX-targeted mechanism, as CA IX expression is strongly upregulated under hypoxia [2].

Antiproliferative Hypoxia-Selective Cancer Cell Models

Physicochemical Profile: Balanced Lipophilicity (clogP 4.36) with Adequate Aqueous Solubility for In Vitro Assays

The compound exhibits a calculated logP (clogP) of 4.36 and an estimated aqueous solubility (logS) of -5.65, corresponding to approximately 1.0 μg/mL at pH 7.4 [REFS-1, REFS-2]. This solubility profile is sufficient for biochemical and cell-based assays at typical screening concentrations (1–10 μM). In comparison, the structurally simpler analog N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide (CAS 954048-34-1, MW 346.4, clogP ≈ 2.8) is more hydrophilic but lacks the 2,5-dimethyl substitution and extended butyl linker that confer CA IX selectivity . Thus, the target compound occupies a 'sweet spot' where lipophilicity enables target engagement while retaining adequate solubility for standard assay formats.

Physicochemical Properties Solubility Lipophilicity

Optimal Application Scenarios for 2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide (CAS 954081-50-6)


CA IX Target Validation in Hypoxic Tumor Models

Because of its high CA IX selectivity (>100-fold over CA II) and hypoxia-selective antiproliferative activity, this compound is ideally suited as a chemical probe to validate CA IX dependency in hypoxic cancer cell models (MCF-7, HT-29, HCT-116) . Researchers can use the compound at 10–25 μM under 1% O2 to demonstrate that proliferation arrest is CA IX-mediated, with the normoxic control confirming hypoxia-specificity .

Calibrating CA Isoform Activity Assays

The compound's distinct inhibition profile—low nanomolar for CA IX and low micromolar for CA II—makes it a valuable calibrator for enzymatic assays designed to discriminate between these isoforms . It can serve as a reference inhibitor to establish the selectivity window of an assay system, ensuring that observed inhibitory signals originate from the intended CA isoform.

Structure-Activity Relationship (SAR) Studies on Benzenesulfonamide-Based CA Inhibitors

The well-characterized contribution of the 2-phenylmorpholino-butyl tail to CA IX selectivity makes this compound a critical reference point for SAR campaigns aiming to optimize isoform-selectivity. Modifications to the tail length, phenyl substitution, or morpholine ring can be benchmarked against this compound's selectivity ratio to quantify the impact of structural changes .

Developing Hypoxia-Responsive Combination Regimens

Owing to its hypoxia-selective cytotoxicity (>8-fold window between hypoxic and normoxic conditions), this compound can be used in preclinical studies examining combination regimens where a CA IX inhibitor is paired with radiation or chemotherapy in hypoxic tumor zones . The selectivity data ensure that any observed synergy is attributable to CA IX inhibition rather than general cytotoxicity.

Quote Request

Request a Quote for 2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.